Potassium dioctyl phosphate
Description
Contextualizing Organophosphorus Compounds within Contemporary Chemical Science
Organophosphorus compounds, a diverse class of organic molecules containing a phosphorus-carbon bond, are fundamental to numerous areas of modern chemical science. taylorandfrancis.com These compounds are characterized by a central phosphorus atom, which can exist in various oxidation states, most commonly +3 (trivalent) and +5 (pentavalent). rsc.org The versatility of the phosphorus atom to form stable bonds with carbon, oxygen, nitrogen, and sulfur allows for a vast array of molecular architectures with tailored properties. beilstein-journals.org
Historically, the synthesis and study of organophosphorus compounds have led to significant advancements across various fields. They are integral components in medicinal chemistry, agriculture, and industrial processes. taylorandfrancis.com In contemporary research, there is a growing emphasis on developing sustainable and green methods for their synthesis, such as electrochemical processes, which minimize waste and energy consumption. beilstein-journals.org Scientists are continuously exploring novel applications, from ligands in catalysis to intermediates for complex molecular synthesis, highlighting the enduring importance of this compound class. beilstein-journals.org
The Significance of Phosphate (B84403) Esters in Advanced Material and Process Engineering
Phosphate esters are a prominent subgroup of organophosphorus compounds formed through the esterification of phosphoric acid with alcohols. nih.gov They have garnered significant attention in material and process engineering due to their unique and highly beneficial properties. alfa-chemistry.com A key application is as adhesion promoters and primers, where they enhance the bonding between dissimilar materials, such as coatings and metallic substrates like steel and aluminum. alfa-chemistry.com This is achieved by reducing surface tension, which improves the durability of the bond and provides resistance against corrosion, moisture, and chemical degradation. alfa-chemistry.com
Furthermore, phosphate esters are utilized as high-performance additives in lubricants and hydraulic fluids, valued for their excellent fire resistance, thermal stability, and anti-wear properties. machinerylubrication.com Their ability to function under extreme temperature and pressure conditions makes them indispensable in demanding sectors like the automotive and aerospace industries. alfa-chemistry.commdpi.com In polymer science, they act as plasticizers and flame retardants, improving the flexibility, durability, and fire safety of materials like PVC. krahn.eu The synergistic effect of phosphate esters with other flame retardants can significantly enhance the fire-retardant properties of the final product. krahn.eu
Structural and Functional Overview of Potassium Dioctyl Phosphate in Academic Inquiry
This compound is a specific organophosphate ester that serves as a subject of interest in various research and industrial contexts. lookchem.com It is the potassium salt of dioctyl phosphoric acid, resulting from the neutralization of the acid with potassium hydroxide (B78521). lookchem.com The structure features a central phosphate group bonded to two octyl alkyl chains, conferring hydrophobic characteristics, while the potassium salt provides a hydrophilic counterion. This amphiphilic nature is key to its functionality.
Functionally, this compound is recognized for its properties as a surfactant, capable of reducing surface tension and improving the wetting and spreading of liquids. lookchem.com This makes it valuable in formulations requiring emulsification and dispersion. Research has pointed to its application as an additive in lubricants to reduce friction and wear, and as an adjuvant in agricultural chemical formulations to improve the distribution and efficacy of pesticides. lookchem.com It has also been employed as a frothing agent in mineral flotation processes within the mining industry. lookchem.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 19045-78-4 |
| Molecular Formula | C16H34KO4P |
| Molecular Weight | 360.51 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 402°C at 760 mmHg |
| Flash Point | 196.9°C |
| Density | 0.985 g/cm³ |
Data sourced from LookChem. lookchem.com
Table 2: Research Applications of this compound
| Application Area | Function | Research Context |
|---|---|---|
| Lubricant Industry | Additive | Enhances performance by reducing friction and wear. lookchem.com |
| Agricultural Industry | Adjuvant | Improves distribution and absorption of agrochemicals. lookchem.com |
| Mining Industry | Frothing Agent | Aids in the separation of minerals during flotation. lookchem.com |
| Chemical Synthesis | Intermediate | Used as a precursor for other chemical compounds. chemicalbook.comchemicalbook.com |
Data compiled from various sources. lookchem.comchemicalbook.comchemicalbook.com
Structure
2D Structure
Properties
CAS No. |
19045-78-4 |
|---|---|
Molecular Formula |
C16H34KO4P |
Molecular Weight |
360.51 g/mol |
IUPAC Name |
potassium;dioctyl phosphate |
InChI |
InChI=1S/C16H35O4P.K/c1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;/h3-16H2,1-2H3,(H,17,18);/q;+1/p-1 |
InChI Key |
BEBZGUYUDTXNSQ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCOP(=O)([O-])OCCCCCCCC.[K+] |
Isomeric SMILES |
CCCCCCCCOP(=O)([O-])OCCCCCCCC.[K+] |
Canonical SMILES |
CCCCCCCCOP(=O)([O-])OCCCCCCCC.[K+] |
Other CAS No. |
19045-78-4 |
Related CAS |
3115-39-7 (Parent) |
Synonyms |
Dioctyl Phosphate Potassium Salt; Potassium Dioctyl Phosphate |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Potassium Dioctyl Phosphate
Advanced Esterification Techniques for Dioctyl Phosphate (B84403) Synthesis
The creation of the dioctyl phosphate ester is the initial and crucial phase in producing the final potassium salt. This is achieved through several advanced esterification techniques, each with distinct precursors and reaction pathways.
Phosphoric Acid Esterification with Octanol (B41247) Precursors
The most direct method for synthesizing dioctyl phosphate is through the esterification of phosphoric acid with octanol. smolecule.com This process involves the reaction of two molecules of octanol with one molecule of phosphoric acid. The reaction is typically conducted under controlled temperature conditions and often requires a catalyst to achieve viable yields and reaction rates. smolecule.com
Key factors influencing this reaction include temperature, reaction time, and the molar ratio of the reactants. For instance, reacting octanol with phosphorus pentoxide, a dehydrated form of phosphoric acid, is an effective variation of this method. researchgate.net Optimal conditions for this specific route have been identified as a molar ratio of octanol to phosphorus pentoxide between 2.5:1 and 3.5:1, with the reaction temperature maintained at 60-70 °C for 3 to 4 hours. researchgate.net However, side reactions can occur, leading to the formation of mono-octyl phosphate or dioctyl ether, particularly at higher temperatures. acs.org A 2021 patent highlighted a method for producing high-purity dioctyl phosphate from octanol and phosphoric acid, achieving over 62% purity with reduced energy consumption.
| Reactant 1 | Reactant 2 | Temperature | Duration | Molar Ratio (Octanol:Phosphorus Source) | Reference |
|---|---|---|---|---|---|
| Octanol | Phosphorus Pentoxide | 60-70 °C | 3-4 hours | (2.5-3.5) : 1.0 | researchgate.net |
| Octanol | Phosphoric Acid | 180 °C | 8-20 hours | - | acs.org |
Transesterification Routes for Potassium Dioctyl Phosphate Production
Transesterification offers an alternative pathway where a pre-existing phosphate ester, such as triphenyl phosphate, is reacted with octanol to yield dioctyl phosphate. smolecule.comgoogle.com This process is an ester interchange reaction catalyzed by a basic catalyst. google.comresearchgate.net The selection of the catalyst is critical for driving the reaction towards high conversion rates.
Medium-strength hard bases like potassium carbonate (K₂CO₃) or potassium fluoride (B91410) have proven effective. google.com In a typical process, triphenyl phosphate is heated with isodecanol (B128192) (an isomer of octanol) in the presence of potassium carbonate, resulting in a mixture containing a high percentage of the desired dialkyl phosphate. google.com Research has also demonstrated that potassium phosphate (K₃PO₄), in conjunction with a phase transfer catalyst like benzyltriethylammonium chloride, can efficiently catalyze the transesterification of various esters with primary alcohols, achieving high yields. researchgate.net
| Starting Ester | Alcohol | Catalyst | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| Triphenyl phosphate | Isodecanol | Potassium Carbonate (K₂CO₃) | 100°C | 74% Alkyl Diphenyl Phosphate (ADP) | google.com |
| Triphenyl phosphate | Isodecanol | Potassium Fluoride | 100°C | High conversion to alkyl/phenyl phosphates | google.com |
| Various Esters | Primary Alcohols | Potassium Phosphate (K₃PO₄) / BTEAC | Room Temp | Good to excellent yields | researchgate.net |
Strategies Involving Phosphorus Oxychloride Precursors and Subsequent Hydrolysis
A common and highly effective industrial method for synthesizing dioctyl phosphate involves the use of phosphorus oxychloride (POCl₃) as the phosphorus source. smolecule.com This multi-step process begins with the controlled reaction of phosphorus oxychloride with octanol. google.com The stoichiometry of the reactants is critical; reacting POCl₃ with two equivalents of octanol primarily yields dioctyl phosphochloridate.
Careful temperature control is essential during the addition of phosphorus oxychloride to the alcohol to minimize the formation of side products. google.com The reaction is often cooled and carried out under vacuum. google.com Catalysts such as titanium tetrachloride may be employed to enhance the reaction. google.com Following the formation of the dioctyl phosphochloridate intermediate, a subsequent hydrolysis step is performed. In this step, the intermediate is reacted with water to replace the chlorine atom with a hydroxyl group, yielding dioctyl phosphate. smolecule.comchemicalbook.com
Potassium Salt Formation and Purification Strategies
Once dioctyl phosphate has been synthesized, the next stage is its conversion into this compound. This involves a straightforward acid-base reaction followed by purification to isolate the final product.
Principles of Neutralization for Salt Formation
Dioctyl phosphate is an acidic compound due to the remaining hydroxyl group on the phosphate center. The formation of this compound is achieved through neutralization with a suitable potassium-containing base. nih.gov This is a standard acid-base reaction where the acidic proton of the dioctyl phosphate is donated to the base, forming the phosphate anion, which then associates with the potassium cation.
Commonly used bases for this purpose include potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). The reaction is typically carried out in an aqueous medium or a suitable organic solvent. The addition of the base neutralizes the acidic phosphate ester, leading to the formation of the potassium salt and water (if KOH is used) or water and carbon dioxide (if K₂CO₃ is used). google.com For example, in related processes, phosphoric acid is used to neutralize potassium carbonate residues, effectively forming potassium phosphate salts. nih.gov The principle is directly applicable to the neutralization of dioctyl phosphate with a potassium base.
Ion-Exchange Methodologies in Potassium Salt Derivatization
Ion-exchange chromatography is a sophisticated purification technique that can be employed for the derivatization of the potassium salt. sigmaaldrich.com This method is particularly useful for achieving high purity. The process utilizes a stationary phase, typically a resin, that has fixed ionic groups. rasayanjournal.co.in
For the purification of dioctyl phosphate, a weak base anion-exchange resin can be used. rasayanjournal.co.in The synthesized dioctyl phosphate is first passed through the column. The negatively charged phosphate group on the molecule electrostatically binds to the positively charged functional groups of the anion-exchange resin. sigmaaldrich.com Any non-ionic impurities are washed away. Subsequently, a solution containing a high concentration of potassium ions, such as potassium chloride (KCl), is passed through the column. The potassium ions compete for the binding sites on the resin, displacing the dioctyl phosphate anion, which then elutes from the column as the desired this compound salt. sigmaaldrich.com The efficiency of this process relies on careful control of pH and eluent concentration. sigmaaldrich.comrasayanjournal.co.in
Mechanistic Understanding of Synthetic Reactions
The synthesis and subsequent reactions of this compound are governed by fundamental principles of organophosphorus chemistry. A detailed examination of the reaction mechanisms provides insight into the formation of the P-O bond and the compound's stability.
Nucleophilic Substitution Mechanisms at the Phosphoryl Center
Nucleophilic substitution at the phosphorus center of phosphate esters like dioctyl phosphate is a cornerstone of their synthesis and reactivity. These reactions can proceed through several mechanistic pathways, primarily categorized as either concerted or stepwise. acs.orgresearchgate.net
The concerted mechanism is analogous to an SN2 reaction at a carbon center. researchgate.netnih.gov In this pathway, the nucleophile attacks the electrophilic phosphorus atom from the backside relative to the leaving group. This leads to a single, pentacoordinate transition state with a trigonal bipyramidal geometry, where the incoming nucleophile and the departing leaving group occupy the apical positions. researchgate.netnih.gov As the bond between the nucleophile and phosphorus forms, the bond to the leaving group simultaneously breaks. researchgate.net This mechanism results in an inversion of the stereochemical configuration at the phosphorus center. For acyclic phosphate esters, direct substitution is a likely mechanism. researchgate.net
Alternatively, the reaction can proceed via a stepwise, addition-elimination mechanism . nih.govnih.gov This pathway involves the initial attack of the nucleophile to form a distinct, pentacoordinate trigonal bipyramidal intermediate. nih.govnih.gov This intermediate is more stable than a transition state and occupies an energy minimum between two transition states. nih.gov The reaction is completed when the leaving group is expelled from this intermediate. nih.gov The formation of such a stable intermediate is more probable when the phosphorus atom is part of a five-membered ring or when the leaving group is relatively poor. researchgate.net The tendency for a reaction to follow a concerted versus a stepwise path is influenced by factors such as the nature of the nucleophile and the leaving group; less basic nucleophiles and better leaving groups favor the concerted pathway. acs.org
The electrophilicity of the phosphorus atom, a key factor in these substitution reactions, is often enhanced in biological systems by the coordination of metal ions, such as Mg²⁺, to the non-bridging oxygen atoms of the phosphate group. This interaction polarizes the P-O bond, increasing the partial positive charge on the phosphorus atom and making it more susceptible to nucleophilic attack. nih.govsmolecule.com
A summary of factors influencing the nucleophilic substitution mechanism at the phosphoryl center is presented in Table 1.
| Factor | Influence on Mechanism |
| Nucleophile | Less basic nucleophiles favor a concerted (SN2-like) pathway. |
| Leaving Group | Better leaving groups favor a concerted pathway. Poor leaving groups may favor a stepwise mechanism. |
| Substrate Structure | Acyclic phosphate esters often undergo direct substitution. Cyclic esters, especially those with five-membered rings, can stabilize a pentacoordinate intermediate, favoring a stepwise mechanism. |
| Catalysts | Lewis acids (e.g., metal ions) can enhance the electrophilicity of the phosphorus center, facilitating nucleophilic attack. |
This table summarizes general trends in nucleophilic substitution at the phosphoryl center based on available literature.
Hydrolysis Pathways of Phosphate Esters
The hydrolysis of phosphate esters, including dialkyl phosphates like dioctyl phosphate, is a critical reaction that influences their stability and environmental fate. This process involves the cleavage of the P-O-C linkage by water, which acts as the nucleophile. nih.gov The hydrolysis of phosphate esters is generally slow under neutral conditions but can be catalyzed by acid or base.
Under alkaline conditions, the hydrolysis rate of phosphate esters increases due to the nucleophilic attack of hydroxide ions on the phosphorus center. The general mechanism for the hydrolysis of phosphate esters can proceed through pathways similar to other nucleophilic substitutions, involving either a concerted reaction or a stepwise addition-elimination mechanism with a pentacoordinate intermediate. nih.gov
The hydrolysis of phosphate esters can be influenced by several factors, as detailed in Table 2.
| Factor | Effect on Hydrolysis Rate |
| pH | Hydrolysis is generally faster in both acidic and alkaline conditions compared to neutral pH. Alkaline hydrolysis is often more significant for phosphate esters. |
| Temperature | Higher temperatures accelerate the rate of hydrolysis. |
| Structure of the Ester | The nature of the alkyl or aryl groups attached to the phosphate can influence reactivity through steric and electronic effects. |
This table outlines key factors affecting the hydrolysis of phosphate esters.
For dioctyl phosphate, hydrolysis results in the formation of phosphoric acid and the corresponding alcohol, octanol.
Transacylation Reaction Dynamics Involving Phosphate Ions
The concept of transacylation in the direct synthesis of a simple dialkyl phosphate like this compound is not a commonly described primary pathway. Transacylation reactions typically involve the transfer of an acyl group (R-C=O) from one molecule to another. In the context of organophosphorus chemistry, a related process involves the use of phosphorus-containing reagents to facilitate the transfer of an acyl group.
For instance, phosphorus(III) reagents can be used to reductively cleave certain ester protecting groups, leading to the formation of an acyloxyphosphonium intermediate. This activated intermediate can then be trapped by a nucleophile, such as an alcohol or an amine, to form a new ester or amide in a process that can be considered a form of transacylation.
In a broader sense, the phosphate moiety itself can act as a leaving group in reactions that result in the transfer of a different part of the molecule. However, in the synthesis of this compound, the primary reactions are phosphorylation (formation of P-O bonds) rather than transacylation (transfer of an octanoyl group, for example).
While direct transacylation is not the main synthetic route to this compound, understanding the principles of acyl transfer reactions catalyzed or mediated by phosphorus compounds provides a broader context for the reactivity of organophosphates. These reactions often proceed through activated intermediates where the phosphate group plays a crucial role in facilitating the transfer of another chemical moiety.
Mechanistic Investigations of Potassium Dioctyl Phosphate in Advanced Applications
Liquid-Liquid Extraction Mechanisms
Liquid-liquid extraction, or solvent extraction, is a principal method for separating and purifying compounds based on their differential solubility between two immiscible liquid phases, typically an aqueous and an organic phase. acs.org Organophosphorus compounds, including potassium dioctyl phosphate (B84403), are particularly effective as extractants for metal ions in hydrometallurgical and separation processes. mdpi.comresearchgate.net The mechanisms governing this process are complex, involving precise molecular interactions at the phase boundary.
Solvation and Complexation Principles in Targeted Extraction
The primary mechanisms by which organophosphorus extractants like potassium dioctyl phosphate facilitate the transfer of metal ions from an aqueous phase to an organic phase are solvation and complexation. mdpi.com These compounds are classified as acidic extractants, operating via a cation exchange mechanism. mdpi.comresearchgate.net
The process begins with the metal ion (Mⁿ⁺) in the aqueous phase. The this compound, dissolved in a nonpolar organic diluent, acts as the extractant (represented as HL, where H is the exchangeable proton and L is the dioctyl phosphate anion). At the interface between the two liquid phases, a reaction occurs where the metal ion replaces the proton (or in the case of the potassium salt, the potassium ion is exchanged) of the extractant molecule. This forms a neutral metal-extractant complex (MLn) that is soluble in the organic phase. mdpi.com
The key functional group in this interaction is the phosphoryl group (P=O). The oxygen atom in this group is a Lewis base and can coordinate with the metal cation, forming a stable complex. rsc.org The two long octyl chains of the dioctyl phosphate molecule enhance the hydrophobicity of the resulting metal complex, effectively shielding its charge and facilitating its solvation and subsequent transfer into the bulk organic phase. mdpi.com The efficiency of this extraction is heavily dependent on factors such as the pH of the aqueous phase, which controls the deprotonation of the extractant, and the concentration of the extractant in the organic phase. mdpi.com
Synergistic Extraction Systems Involving this compound
Synergistic extraction occurs when the extractive capability of a mixture of two or more extractants is greater than the sum of their individual extraction efficiencies. rsc.org This enhancement is a well-documented phenomenon in solvent extraction, particularly with organophosphorus reagents. mdpi.com Typically, these systems combine an acidic extractant with a neutral or chelating extractant. rsc.orgtandfonline.com
While specific studies detailing this compound in synergistic systems are not widely prevalent, the principles can be understood from analogous compounds like di(2-ethylhexyl) phosphoric acid (D2EHPA), which is structurally similar. A common synergistic combination involves an acidic organophosphorus extractant and a neutral extractant such as tri-n-butyl phosphate (TBP) or a trialkyl phosphine (B1218219) oxide (TOPO). mdpi.comtandfonline.com
In such a system, the acidic extractant (e.g., the dioctyl phosphate anion) engages in the primary cation exchange with the metal ion. The neutral extractant then acts as a synergist by adducting to the primary metal-extractant complex. It does this by displacing residual water molecules from the metal ion's coordination sphere and further neutralizing the polarity of the complex. This formation of a larger, more hydrophobic adduct (a mixed-ligand complex) significantly improves its solubility in the organic diluent, thereby enhancing the extraction efficiency. tandfonline.com The synergistic effect is driven by an increase in the configurational entropy of the extracted ion within the self-assembled structure of extractants in the organic phase. researchgate.net
Phase Transfer Dynamics and Equilibrium in Extraction Processes
The distribution of the metal between the two phases at equilibrium is described by the distribution coefficient (D), which is the ratio of the metal's concentration in the organic phase to its concentration in the aqueous phase. acs.org A high D value indicates efficient extraction. This equilibrium is influenced by several factors, including the chemical nature of the extractant and diluent, the pH of the aqueous phase, temperature, and the concentrations of all species involved. itu.edu.trresearchgate.net
For acidic extractants like this compound, the pH of the aqueous solution is a critical parameter. The extraction efficiency increases with pH as the extractant releases its proton (or potassium ion), becoming available to complex with the target metal ion. mdpi.com The equilibrium is established when the chemical potential of the extracted complex is equal in both phases. The process involves the diffusion of the extractant to the liquid-liquid interface, complexation with the metal ion, and the diffusion of the newly formed complex into the organic phase. iaea.org The rate at which this equilibrium is reached depends on mass transfer kinetics and the interfacial area between the phases.
Application in Metal Ion Separation and Purification
This compound and similar organophosphorus compounds are highly valued for their ability to selectively extract and separate various metal ions. mdpi.com The selectivity of the extractant for a particular metal over others is a crucial aspect of its application in hydrometallurgy and purification processes. This selectivity is determined by the stability of the metal-extractant complex formed.
Research has identified dioctyl phosphate as an effective extractant for cobalt (Co²⁺). mdpi.com The long C16 alkyl chains of dioctyl phosphate enhance the hydrophobicity of the cobalt complex, promoting high extraction efficiency. However, these long chains can also introduce operational challenges, such as increased viscosity of the organic phase. mdpi.com Structurally similar organophosphorus reagents, such as D2EHPA, are widely used for the separation of a variety of metals, including rare-earth elements like Europium (Eu³⁺) and Americium (Am³⁺), as well as lithium (Li⁺) in the presence of a co-extractant like FeCl₃. rsc.orgmdpi.com The ability to separate cobalt from nickel is a particularly important industrial application for this class of extractants. researchgate.net
The table below summarizes research findings on the application of dioctyl phosphate and a structurally similar organophosphorus extractant in metal ion separation.
Advanced Applications in Analytical Chemistry
Beyond large-scale industrial separations, organophosphorus compounds are integral to advanced analytical techniques for the detection and quantification of specific ions. Their ability to selectively interact with target analytes is leveraged in methods like ion chromatography.
Principles of Ion Chromatography Utilizing Phosphate Esters
Ion chromatography (IC) is a powerful analytical technique used for the separation and determination of ionic species. rsc.org The fundamental principle of IC is the separation of ions based on their different affinities for a stationary phase (an ion-exchanger resin) and a mobile phase (an eluent). mdpi.com For the analysis of phosphorus-containing compounds, including phosphate esters, IC offers a selective and sensitive method. rsc.org
The analysis of phosphate esters like this compound via IC can proceed through two main pathways:
Direct Analysis: If the phosphate ester is in an ionic form, it can be directly separated on an anion-exchange column. The separation is based on the interaction of the negatively charged phosphate group with the positively charged functional groups of the stationary phase resin. A buffered eluent is used to control the retention and facilitate the elution of the analyte, which is typically detected using a conductivity detector after passing through a suppressor system that reduces the background conductivity of the eluent. rsc.org
Indirect Analysis via Hydrolysis: Often, total phosphorus is determined by first converting all phosphorus species into a single form, orthophosphate (PO₄³⁻). nih.gov This involves an oxidative digestion step, for example, using persulfate, to break down the organic phosphate esters. d-nb.info The resulting orthophosphate is then quantified by IC. This approach is useful for determining the total concentration of organophosphates in a sample.
Modern analytical methods often couple chromatography with mass spectrometry (e.g., GC-MS or LC-MS). researchgate.netresearchgate.net For these techniques, organophosphate esters may be derivatized to increase their volatility for gas chromatography or to improve their ionization for mass spectrometry, allowing for highly specific and sensitive quantification.
Ligand-Ion Interaction Mechanisms on Stationary Phases
This compound plays a significant role in chromatographic separations through its function as a ligand that interacts with various ions. In techniques like ion chromatography, stationary phases coated with dioctyl phosphate are utilized to separate metal ions. smolecule.com The separation mechanism is based on the differential interactions between the metal ions and the dioctyl phosphate ligands on the stationary phase. smolecule.com This allows for the identification and quantification of different metal species within a sample. smolecule.com
In the context of chiral ligand-exchange chromatography (CLEC), the stationary phase is designed to separate enantiomers. e3s-conferences.org This process involves the formation of diastereomeric ternary complexes between a metal ion, a chiral ligand (like a derivative of an amino acid), and the enantiomeric analyte. e3s-conferences.org The differing stabilities of these complexes lead to the separation of the enantiomers. e3s-conferences.org While not explicitly detailing this compound's role, the principles of ligand exchange chromatography highlight how organophosphate compounds can be functionalized to create selective stationary phases. The choice of the metal ion, often Cu(II) for its high selectivity, is crucial for the effectiveness of the separation. e3s-conferences.org
The interaction is often governed by the principles of "like dissolves like," where a non-polar stationary phase will better retain non-polar analytes. The addition of an ion-pairing agent, such as a tetraalkylammonium salt, can be used to retain ionic species on a reversed-phase column. bates.edu This is analogous to how this compound, with its two hydrophobic octyl chains and its ionic phosphate group, would function on a stationary phase. The hydrophobic tails would embed in a non-polar stationary phase, while the ionic head would be available to interact with and retain cationic species from the mobile phase. bates.edu
Hydrophilic Interaction Liquid Chromatography (HILIC) offers another perspective. A zwitterionic HILIC stationary phase, for instance, contains both positively and negatively charged functional groups, allowing for the simultaneous separation of cations and anions. lcms.cz This dual nature is somewhat mirrored by the structure of this compound, which possesses a hydrophobic region and an ionic region, enabling complex interactions with various analytes.
Complexation Chemistry for Metal Species Quantification
The ability of organophosphorus compounds, including this compound, to form complexes with metal ions is fundamental to their use in the quantification of these species. smolecule.commdpi.com These compounds are effective extraction reagents for metal ions, forming stable complexes that facilitate their separation and subsequent measurement. mdpi.com The efficiency of metal extraction is influenced by the acid dissociation constant (pKa) of the organophosphorus acid; a lower pKa value indicates a stronger acid, which more readily releases a proton to facilitate metal complexation. mdpi.com
The complexation process is often an equilibrium reaction where the organophosphorus ligand displaces other molecules or ions coordinated to the metal. nih.gov For instance, in the quantification of lanthanide ions, dioctyl phosphate has been used as an extractant to separate them from aqueous solutions for purification and characterization. smolecule.com The stoichiometry of the resulting metal-ligand complex is a critical factor in developing accurate quantitative methods. nih.gov Techniques like molar ratio analysis (Job plots) can be employed to determine the ratio in which the metal and ligand combine, which is essential for calibrating the analytical response. nih.gov
The interaction between metal ions and ligands like dioctyl phosphate can be studied using various techniques, including isothermal titration calorimetry (ITC), which directly measures the heat of reaction to determine thermodynamic parameters such as binding affinity and enthalpy. nih.gov These parameters provide insight into the driving forces of the molecular recognition process. nih.gov In some systems, the formation of metal-ligand complexes is an entropically driven process, often due to the release of water molecules from the hydration shells of both the ion and the lipid membrane. nih.gov
The table below provides a summary of metal ions and their interactions with phosphate-containing ligands, illustrating the broad applicability of these complexation reactions in analytical chemistry.
| Metal Ion | Interacting Ligand Type | Application |
| Lanthanide Ions | Dioctyl Phosphate | Extraction and Purification smolecule.com |
| Ytterbium (Yb³⁺) | Pyrocatechol Violet | Phosphate and ATP Sensing nih.gov |
| Alkali Metals (Li⁺, Na⁺, K⁺) | Alkyl Phosphates | Competitive Extraction researchgate.net |
| Alkaline Earth Metals (Mg²⁺, Ca²⁺) | Alkyl Phosphates | Competitive Extraction researchgate.net |
| Copper (Cu²⁺) | Phytic Acid | Complex Formation Studies frontiersin.org |
| Iron (Fe²⁺) | Phytic Acid | Complex Formation Studies frontiersin.org |
Formation of Colored Complexes in Analytical Assays
A common strategy in analytical chemistry for the quantification of colorless analytes is to react them to form a colored product that can be measured spectrophotometrically. clinicalpub.com Organophosphates can participate in such reactions. For example, in the presence of ammonium (B1175870) molybdate (B1676688) in dilute solutions, dioctyl phosphate can react to form colored complexes, which is a principle utilized in analytical chemistry. smolecule.com
Another example, though not directly involving dioctyl phosphate, is the use of ferric ions in the determination of polyphosphates. In an acidic environment, ferric ions are complexed by polyphosphates. If an excess of a standard ferric iron solution is added, the unreacted iron can be measured colorimetrically after reacting it with salicylic (B10762653) acid to form a red-colored complex. google.com The intensity of the color is inversely proportional to the concentration of the complex-phosphate. google.com This principle of competitive complex formation and colorimetric detection could be adapted for assays involving this compound.
The development of color in these assays is highly dependent on factors such as pH. For the ferric ion-salicylic acid system, optimal color development occurs within a pH range of 2 to 3. google.com This highlights the importance of controlling reaction conditions to ensure accurate and reproducible results in analytical assays based on the formation of colored complexes.
In a different application, the displacement of a colored indicator from a metal-indicator complex can be used for quantification. For instance, the Yb³⁺–pyrocatechol violet (PV) complex, which is blue, can be used to sense phosphate. When phosphate is added, it displaces the PV from the complex, resulting in a color change to yellow. nih.gov The change in absorbance at specific wavelengths can be used to quantify the phosphate concentration. nih.gov
The table below summarizes examples of colored complexes used in analytical assays.
| Analyte | Reagent(s) | Color of Complex |
| Polyphosphates | Ferric Chloride, Salicylic Acid | Red google.com |
| Phosphate/ATP | Ytterbium (Yb³⁺), Pyrocatechol Violet (PV) | Yellow (after displacement of blue Yb-PV complex) nih.gov |
| Albumin | Bromcresol Green (BCG) | Varies (measured at 628 nm) clinicalpub.com |
| Potassium (K⁺) | Thioflavin T (ThT) | Yellow acs.org |
Polymer Science and Material Engineering Research
Roles as a Polymer Additive and Modulator
This compound, as part of the broader class of organophosphates, finds significant application as a polymer additive, primarily functioning as a plasticizer. Plasticizers are low molecular weight, non-volatile compounds added to polymers to enhance their flexibility, workability, and processability. ijprajournal.comsemanticscholar.org They achieve this by inserting themselves between polymer chains, which reduces the intermolecular forces and increases the free volume, thereby lowering the glass transition temperature (Tg) of the polymer. ijprajournal.comacs.org
The compatibility of the plasticizer with the polymer is a critical factor for its effectiveness and for the long-term stability of the plasticized material. ijprajournal.com Dioctyl phosphate, with its hydrophobic octyl chains, exhibits good compatibility with polymers like polyvinyl chloride (PVC). In addition to their plasticizing effects, additives like this compound can also modulate other properties of the polymer matrix. For instance, in the context of drug delivery systems, plasticizers can influence the drug release profile from a polymeric carrier. ijprajournal.com
Furthermore, organophosphorus compounds are incorporated into polymers to enhance properties such as flame retardancy. researchgate.netresearchgate.net They can act synergistically with other elements like nitrogen and silicon to improve the thermal stability and char formation of the polymer during combustion. nih.gov
Mechanisms of Enhanced Flexibility and Workability in Polymeric Systems
The primary mechanism by which plasticizers like this compound enhance the flexibility and workability of polymers is by reducing the polymer's glass transition temperature (Tg). ijprajournal.comacs.org The Tg is the temperature at which a rigid, glassy polymer transitions to a more rubbery, flexible state. By lowering the Tg, the plasticizer makes the polymer more pliable and easier to process at lower temperatures.
The addition of a plasticizer disrupts the polymer-polymer interactions, effectively lubricating the polymer chains and allowing them to move more freely relative to one another. ijprajournal.com This increased molecular mobility translates into macroscopic properties such as increased stretchability and reduced brittleness. ijprajournal.com The effectiveness of a plasticizer is related to its ability to intercalate between the polymer chains, which depends on its molecular size, shape, and chemical nature, as well as its compatibility with the polymer. acs.org
The impact of a plasticizer on the Tg of various polymers is a key measure of its efficiency. The table below shows the effect of a plasticizer (Glycerol tri-levulinate, GT) on the Tg of different polymers, illustrating the general principle of Tg reduction.
| Polymer | Plasticizer Content (phr) | Glass Transition Temperature (Tg) (°C) |
| PHB | 0 | 1 |
| PHB | 40 | -20 |
| PHBV | 0 | -2 |
| PHBV | 40 | -26 |
| PLA | 0 | 57 |
| PLA | 40 | 6 |
| PVC | 0 | 77 |
| PVC | 40 | -23 |
| Data adapted from a study on a different plasticizer to illustrate the concept of Tg reduction. acs.org |
Functionality in Polymer Synthesis and Flame Retardant Development
Organophosphorus compounds, including structures related to this compound, are integral to the synthesis of flame-retardant polymers. cnrs.fr They can be incorporated into the polymer backbone as a reactive monomer or used as an additive. cnrs.fr As flame retardants, phosphorus-based compounds can act in both the condensed phase and the gas phase during combustion. researchgate.net
In the condensed phase, they promote the formation of a char layer on the polymer surface. researchgate.netnih.gov This char acts as a physical barrier, insulating the underlying polymer from heat and preventing the release of flammable volatile compounds. nih.gov The phosphorus compounds can catalyze dehydration and cross-linking reactions in the polymer, leading to a more stable and insulating char. nih.gov
In the gas phase, phosphorus-containing radicals can interrupt the combustion cycle by scavenging the highly reactive H• and OH• radicals that propagate the flame. nih.gov This dual-mode action makes phosphorus-based flame retardants highly effective.
The development of novel phosphorus-containing flame retardants is an active area of research, with a focus on creating compounds that are halogen-free, have high thermal stability, and are compatible with various polymer systems. researchgate.netnih.govcnrs.fr For instance, novel phosphorus-containing flame retardant plasticizers have been synthesized to replace traditional plasticizers like dioctyl phthalate (B1215562) (DOP) in PVC, offering the dual benefit of plasticization and flame retardancy. researchgate.net
Stabilization Mechanisms in Halogen-Containing Polymers
This compound plays a crucial role as a stabilizer in halogen-containing polymers, most notably in Polyvinyl Chloride (PVC). The primary degradation pathway for PVC at elevated processing temperatures is dehydrochlorination, where hydrogen chloride (HCl) is eliminated from the polymer backbone. This process initiates the formation of conjugated polyene sequences, which are responsible for the undesirable color development (yellowing to blackening) and the deterioration of the material's mechanical properties.
The stabilization mechanism of this compound involves the neutralization of the autocatalytic HCl. The phosphate anion reacts with the released hydrogen chloride, preventing it from catalyzing further degradation of the PVC chain. This acid-scavenging capability is a fundamental characteristic of phosphate ester stabilizers. researchgate.netgoogle.com
The reaction can be represented as: R-O-PO(OK)₂ + HCl → R-O-PO(OH)(OK) + KCl
In this reaction, the highly reactive HCl is converted into potassium chloride (KCl). Unlike zinc chloride (ZnCl₂), which is formed when using zinc-based stabilizers and is a strong Lewis acid that can aggressively promote further degradation, KCl is a neutral salt with no catalytic effect on the dehydrochlorination process. This attribute contributes to better long-term thermal stability.
Furthermore, phosphate esters can act as co-stabilizers in systems containing metal soaps, such as calcium/zinc stearates. In these synergistic systems, the zinc stearate (B1226849) provides good early color stability by reacting with the labile chlorine atoms on the PVC chain. However, the resulting zinc chloride is highly destabilizing. The phosphate ester can chelate the zinc chloride, reducing its detrimental catalytic activity. This synergistic interaction enhances both the initial color and the long-term stability of the polymer. researchgate.nettandfonline.com
The dioctyl groups in the molecule also impart good compatibility with the PVC matrix, ensuring homogeneous distribution of the stabilizer and preventing issues like exudation or "plate-out" on processing equipment. made-in-china.com
Table 1: Comparison of Stabilizer Systems in PVC Formulations
| Stabilizer System | Primary Function | Advantages | Disadvantages |
| Lead Salts (e.g., Dibasic lead phosphite) | Excellent Heat & Light Stabilizer | Cost-effective, good electrical properties. rdd.edu.iq | Toxicity concerns. |
| Mixed Metal Soaps (e.g., Ba/Cd, Ca/Zn) | Good Heat & Light Stability | Synergistic effects, good color hold. rdd.edu.iq | Can form detrimental byproducts (e.g., ZnCl₂). tandfonline.com |
| Organotin Compounds (e.g., Dioctyltin) | High-Efficiency Heat Stabilizer | Excellent clarity and heat stability. researchgate.net | Higher cost, environmental concerns with some types. |
| Phosphate Esters (e.g., this compound) | Co-stabilizer, Acid Scavenger | Neutralizes HCl, good compatibility, synergy with metal soaps. researchgate.net | Often used in combination with other stabilizers for optimal performance. |
Efficacy as a Phosphate and Zinc Stabilizer in Formulations
This compound demonstrates significant efficacy in stabilizing formulations that contain both phosphate and zinc compounds. Such formulations are common in industrial water treatment and as heat stabilizer packages for polymers. The challenge in these systems is often managing the solubility and reactivity of the zinc species.
In aqueous systems, such as those found in cooling towers, zinc is often used as a corrosion inhibitor. However, at higher pH levels, zinc can precipitate as insoluble zinc hydroxide (B78521), leading to fouling and reduced efficiency. Phosphate esters, including dioctyl phosphates, act as effective dispersants and scale inhibitors. They adsorb onto the forming zinc salt crystals, limiting their growth and keeping them dispersed in the bulk fluid, thereby preventing deposition on heat transfer surfaces.
The efficacy of zinc dithiophosphates (ZDPs), which are structurally related to dioctyl phosphate, as antioxidants and anti-wear additives in lubricants also highlights the stabilizing potential of this chemical structure in the presence of zinc. made-in-china.comcnlubricantadditive.combritonoil.com These compounds function by forming protective films on metal surfaces and decomposing hydroperoxides, a dual action that points to the versatile stabilizing capabilities of the dioctyl phosphate moiety in complex chemical environments containing zinc.
Table 2: Performance of Zinc and Phosphate-Based Stabilizer Systems in PVC
| Stabilizer System | Induction Time (minutes at 160°C) | Yellowness Index (after 60 min at 160°C) | Synergistic Effect |
| Unstabilized PVC | Low | High | N/A |
| Zinc Phosphate (ZP) only | Moderate | Moderate | Moderate retardation of dehydrochlorination. tandfonline.comtandfonline.com |
| Zinc Borate (B1201080) (ZB) only | Moderate-High | Moderate-Low | Retards dehydrochlorination. tandfonline.comtandfonline.com |
| ZB + ZP Combination | High | Low | Superior synergistic effect on char formation and color stability. tandfonline.comtandfonline.com |
| This compound (inferred) | High (as co-stabilizer) | Low (as co-stabilizer) | Expected to enhance synergy by neutralizing HCl and chelating ZnCl₂. |
Polymer Inclusion Membrane (PIM) Architectures and Dye Extraction Mechanisms
This compound is a highly effective carrier molecule for the construction of Polymer Inclusion Membranes (PIMs) used in the selective extraction of contaminants, such as synthetic dyes, from aqueous solutions. A PIM is a type of liquid membrane characterized by high stability, where an extractant (carrier) is immobilized within a polymer matrix. mdpi.commdpi.com
The typical architecture of a PIM consists of three main components:
Base Polymer: Provides the mechanical strength and forms the solid matrix. Poly(vinyl chloride) (PVC) and cellulose (B213188) triacetate (CTA) are commonly used. expresspolymlett.com
Plasticizer: A solvent that dissolves the carrier and makes the polymer film flexible and permeable. Dioctyl phthalate (DOP) and 2-nitrophenyl octyl ether (NPOE) are frequent choices. expresspolymlett.comnih.gov
Carrier (Extractant): The active component responsible for selectively binding and transporting the target species across the membrane. This compound, or its acidic form, di(2-ethylhexyl) phosphate (D2EHPA/B2EHP), serves this function excellently. mdpi.commsrjournal.com
The mechanism of dye extraction using a PIM containing dioctyl phosphate as the carrier is a process of facilitated transport. For cationic dyes (D⁺), the process can be described in the following steps:
Extraction: At the interface between the source aqueous phase and the PIM, the cationic dye molecule (D⁺) reacts with the deprotonated dioctyl phosphate anion (A⁻), which is the active form of the carrier. This forms a neutral, hydrophobic ion-pair complex (DA). D⁺(aq) + A⁻(mem) ⇌ DA(mem)
Diffusion: The neutral complex (DA) is soluble in the organic membrane phase (plasticizer) and diffuses across the membrane down its concentration gradient.
Stripping: At the other side of the membrane (the stripping or receiving phase), the complex encounters an acidic solution (e.g., HNO₃ or HCl). The high concentration of protons (H⁺) causes the complex to break apart. The carrier is protonated (becoming HA), and the dye is released back into the aqueous stripping phase as a cation (D⁺). DA(mem) + H⁺(aq) ⇌ HA(mem) + D⁺(aq)
Carrier Regeneration: The protonated carrier (HA) then diffuses back through the membrane to the source phase interface, where it can release its proton and begin another transport cycle.
This continuous process allows for the selective removal and concentration of dyes from large volumes of wastewater into a small volume of stripping solution. The efficiency of this process is highly dependent on the composition of the PIM and the pH of the source and stripping solutions. msrjournal.comdeswater.com
Table 3: PIM Formulations for Cationic Dye Extraction Using a Dioctyl Phosphate Isomer (B2EHP) as Carrier
| Base Polymer | Plasticizer | Carrier (B2EHP/D2EHPA) | Target Dye | Extraction Efficiency (%) | Reference |
| PVC | Dioctyl Phthalate (DOP) | Bis-(2-ethylhexyl) phosphate | Malachite Green | >98% | msrjournal.com |
| PVDF-co-HFP | Dioctyl Phthalate (DOP) | Bis-(2-ethylhexyl) phosphate | Malachite Green | >97% | mdpi.comresearchgate.net |
| CTA | Not specified | Di-(ethyl hexyl) phosphoric acid | Methylene Blue | >93% | msrjournal.com |
| PVC | Not specified | Bis-2-(ethylhexyl) phosphate | Ciprofloxacin | High | mdpi.com |
Note: B2EHP (bis-2-ethylhexyl phosphate) is a common and well-researched isomer of dioctyl phosphate.
Interfacial and Colloidal Chemistry of Potassium Dioctyl Phosphate
Surface Activity and Micellization Phenomena
Potassium dioctyl phosphate (B84403) is a synthetic organic compound recognized for its surfactant properties, which stem from its amphiphilic molecular structure, possessing both a hydrophobic tail (the two octyl chains) and a hydrophilic head (the potassium phosphate group). lookchem.comwikipedia.org This dual nature governs its behavior at interfaces and in solution, leading to phenomena such as surface tension reduction, emulsification, and micelle formation. lookchem.comwikipedia.org
As a surface-active agent, potassium dioctyl phosphate functions effectively as both an emulsifier and a dispersing agent in various industrial and commercial applications. lookchem.comsmolecule.comilco-chemie.de Its ability to act as an emulsifier is particularly valuable in the formulation of products that require the stable mixing of immiscible liquids, such as oil and water. google.comgoogle.com
In the cosmetics and personal care industry, for instance, it is used in creams and lotions to create stable emulsions, ensuring a smooth and consistent texture. lookchem.com The compound reduces the interfacial tension between the oil and water phases, allowing for the formation of a stable dispersion of one liquid within the other. wikipedia.org Similarly, in the chemical industry, its surfactant properties are utilized for tasks like the filtration dehydration of aqueous aluminum hydroxide (B78521) slurries, where it aids in the efficient separation of water. lookchem.com
As a dispersing agent, this compound is employed to facilitate the uniform distribution of solid particles within a liquid medium. This is crucial in applications such as pigment pastes, where it prevents the agglomeration of pigment particles and ensures a consistent color distribution. ilco-chemie.de It is also used as an adjuvant in agricultural formulations, such as pesticides and herbicides, to improve the spreading and absorption of the active chemicals on plant surfaces, thereby enhancing their effectiveness. lookchem.com
A key characteristic of surfactants like this compound is their ability to significantly reduce the surface tension of a liquid. lookchem.comulprospector.com When dissolved in a solvent, typically water, the surfactant molecules preferentially adsorb at the liquid-air interface, with their hydrophobic tails oriented away from the water. This disrupts the cohesive energy at the surface, leading to a decrease in surface tension. wikipedia.orgnepjol.info
As the concentration of the surfactant increases, the surface tension continues to decrease until it reaches a point of minimum value. This point corresponds to the Critical Micelle Concentration (CMC). nepjol.info At concentrations above the CMC, the interface becomes saturated with surfactant monomers, and any additional molecules aggregate in the bulk of the solution to form micelles. wikipedia.org Micelles are spherical or cylindrical aggregates where the hydrophobic tails form an inner core, shielded from the aqueous environment by the hydrophilic heads which form the outer surface. wikipedia.org
While specific CMC values for this compound are not extensively documented in publicly available literature, studies on similar phosphate surfactants and other anionic surfactants provide insight into this behavior. researchgate.netresearchgate.net For example, the CMC is a critical parameter evaluated for phosphate surfactants, and it is known to be influenced by factors such as the length of the alkyl chain and the nature of the counter-ion. researchgate.net The determination of the CMC is typically achieved by plotting surface tension as a function of surfactant concentration and identifying the point at which the slope of the curve changes abruptly. nepjol.info Studies on related compounds like dioctyl sodium sulfosuccinate (B1259242) have noted its exceptionally low CMC compared to other anionic surfactants. researchgate.net
Table 1: General Properties of Anionic Surfactants
| Property | Description | Relevance to this compound |
|---|---|---|
| Surface Tension Reduction | The lowering of the cohesive energy at the surface of a liquid due to the adsorption of surfactant molecules. wikipedia.orgulprospector.com | A primary function of this compound, enabling its use as a wetting and spreading agent. lookchem.com |
| Critical Micelle Concentration (CMC) | The specific concentration at which surfactant molecules begin to form micelles in solution, and the surface tension reaches its minimum value. nepjol.info | A key parameter characterizing its efficiency as a surfactant. The formation of micelles is crucial for its function as a solubilizing and cleaning agent. |
| Emulsification | The process of stabilizing a mixture of two immiscible liquids, such as oil and water. | Used to create stable formulations in cosmetics, agriculture, and other industries. lookchem.com |
| Dispersion | The process of preventing solid particles from aggregating within a liquid medium. ilco-chemie.de | Utilized in pigment pastes and other applications requiring uniform particle distribution. ilco-chemie.de |
Adsorption Mechanisms at Solid-Liquid Interfaces
The interaction of this compound with solid surfaces is fundamental to its application as a corrosion inhibitor and passivating agent, particularly for metals. This interaction is governed by adsorption processes, where the phosphate-containing molecules form a protective layer on the solid-liquid interface.
This compound, and more broadly its sodium salt (sodium dioctyl phosphate or SDOP), is recognized as a highly effective corrosion inhibitor for various metals, especially in neutral aqueous solutions. researchgate.netmdpi.comresearchgate.net It demonstrates significant efficacy in protecting mild steel, magnesium, zinc, and aluminum alloys. semanticscholar.orgsemanticscholar.org
The inhibitory action arises from the adsorption of the dioctyl phosphate anion onto the metal surface. The phosphate head group provides a high adsorption capacity, forming a bond with the metal surface, while the two hydrophobic octyl chains create a dense, non-polar barrier that repels corrosive species from the surrounding environment. researchgate.netmdpi.com This self-assembling protective layer acts as a barrier to both anodic and cathodic corrosion reactions. semanticscholar.org
Research has shown that sodium dioctyl phosphate is more effective than its branched-chain isomer, bis(2-ethylhexyl) phosphate (BEHP), in passivating steel. researchgate.netmdpi.comresearchgate.net This is attributed to the linear nature of the octyl chains in SDOP, which allows for better packing and the formation of a more stable and dense protective film on the metal surface. In studies on magnesium, dioctyl phosphate has been shown to be a more efficient corrosion inhibitor in neutral solutions compared to other organic inhibitors like certain triazole derivatives. semanticscholar.orgsemanticscholar.org
Table 2: Comparative Corrosion Inhibition on Mg-90 in Borate (B1201080) Buffer (pH 7.4)
| Inhibitor | Concentration (mM) | Protection Efficiency (Z, %) |
|---|---|---|
| 5-chloro-1,2,3-benzotriazole (Cl-BTA) | Not specified | 36.6% |
| Sodium Dioctyl Phosphate (SDOP) | Not specified | Higher than Cl-BTA |
| Potassium Dichromate | Not specified | Higher than Cl-BTA |
Data sourced from a comparative study on industrial magnesium Mg-90. semanticscholar.org
The adsorption of dioctyl phosphate onto metal surfaces can be quantitatively described using adsorption isotherm models. These models relate the amount of adsorbed substance on a surface to its concentration in the solution at a constant temperature. The Langmuir and Freundlich isotherms are two of the most commonly used models to analyze such systems. e3s-conferences.orgeajournals.org
An in-situ study of sodium dioctyl phosphate (SDOP) adsorption on mild steel in a neutral borate buffer utilized reflection ellipsometry to determine the type of adsorption isotherm. researchgate.net The change in the ellipsometric angle as a function of the SDOP concentration provided data to characterize the adsorption behavior. researchgate.net
The Langmuir isotherm assumes that adsorption occurs at specific, localized sites on the surface and is limited to a monolayer. nih.gov It suggests that all adsorption sites are equivalent and that there is no interaction between adsorbed molecules. nih.gov The Freundlich isotherm , on the other hand, is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. nih.gov
For phosphate adsorption on various materials, both models have been successfully applied. e3s-conferences.orgchemijournal.com The fit of experimental data to these models provides valuable parameters, such as the maximum adsorption capacity (from the Langmuir model) and the adsorption intensity (from the Freundlich model). e3s-conferences.orgnih.gov These parameters help in understanding the efficiency and mechanism of the inhibitor's adsorption.
Table 3: Common Adsorption Isotherm Models
| Isotherm Model | Key Assumptions | Equation |
|---|---|---|
| Langmuir | Adsorption is limited to a monolayer. All adsorption sites are equivalent. No interaction between adsorbed molecules. nih.gov | qe = (k * b * Ce) / (1 + k * Ce) |
| Freundlich | Adsorption occurs on a heterogeneous surface. Adsorption is not limited to a monolayer. nih.gov | qe = a * Ce^(b) |
Where qe is the mass of adsorbed substance per unit mass of adsorbent, Ce is the equilibrium concentration of the substance in solution, and k, b, and a are model-specific constants related to adsorption energy and capacity. nih.gov
One of the most significant effects of dioctyl phosphate adsorption on metal surfaces is its ability to induce passivation and inhibit the growth of oxide films. researchgate.netresearchgate.net Passivation refers to the formation of a non-reactive surface layer that protects the underlying metal from corrosion. mdpi.com
Sodium dioctyl phosphate (SDOP) is capable of causing the spontaneous passivation of mild steel even at relatively low concentrations. semanticscholar.org It not only forms a protective hydrophobic film but can also prevent the growth of the natural oxide layer on the steel surface. researchgate.net This can lead to a state of "oxide-free passivation," where the protective action is primarily due to the strongly adsorbed inhibitor monolayer rather than a thick metal oxide. researchgate.net
The adsorbed dioctyl phosphate layer acts as a physical barrier, stabilized by the chemisorption of the phosphate head group onto the metal. mdpi.com This adsorbed layer can be further reinforced by subsequent physically adsorbed layers, enhancing the barrier against corrosive agents. mdpi.com This process increases the local depassivation potential of the metal, meaning a higher electrochemical potential is required to break down the passive layer and initiate localized corrosion, such as pitting. semanticscholar.org The effectiveness of this passivation is influenced by factors such as the concentration of the inhibitor, the duration of exposure, and the temperature of the system. semanticscholar.org
Interactions with Carbonate Rock Surfaces and Phosphate Adsorption Pathways
The interaction between phosphate-containing compounds and carbonate rock surfaces is a complex process governed by various interfacial phenomena. Anionic surfactants, including phosphates, are known to alter the wettability of carbonate reservoirs. mdpi.com The adsorption of phosphate onto carbonate minerals like calcite and dolomite (B100054) can occur through several mechanisms, primarily chemisorption and physical adsorption. nih.goveuropa.eu
Studies on general phosphate adsorption onto dolomite (a key component of carbonate rocks) indicate that the process is influenced by factors such as contact time, initial phosphate concentration, temperature, and the pH of the solution. nih.gov The adsorption mechanism is often a combination of a pseudo-second-order chemical reaction and intraparticle diffusion. nih.gov This suggests that the interaction involves not just physical attraction but also chemical bond formation between the phosphate ions and the mineral surface. nih.gov
The primary pathways for phosphate adsorption on carbonate surfaces include:
Chemisorption: This involves the formation of chemical bonds, where phosphate ions react with the carbonate surface, particularly at oxide locations. europa.eu
Electrostatic Interaction: The surface of carbonate rock in calcareous soil can be charged. nih.gov The interaction between potassium ions (K+) and the soil surface is influenced by electrostatic forces, which can be weakened by the presence of carbonate. nih.gov Carbonate can shield adsorption sites on other soil components and release cations like Ca²⁺ and Mg²⁺ through dissolution, which then compete with K⁺ for adsorption sites. nih.gov
Surface Precipitation: In some conditions, the concentration of phosphate near the surface can lead to the precipitation of new mineral phases.
Research has shown that the presence of carbonate in calcareous soils can retard the adsorption rate and decrease the total amount of potassium adsorbed compared to carbonate-removed soils. nih.gov This is attributed to carbonate's ability to weaken the electrostatic interaction between the nutrient ions and the soil surface. nih.gov The process is generally considered an activated process, though it may be exothermic. nih.gov
Table 1: Mechanisms of Phosphate Adsorption on Carbonate Surfaces
| Adsorption Pathway | Description | Influencing Factors | Relevant Citations |
|---|---|---|---|
| Chemisorption | Formation of chemical bonds between phosphate ions and the mineral surface, often involving reactions with surface oxides. | Surface chemistry, pH, Temperature | nih.goveuropa.eu |
| Electrostatic Interaction | Attraction between charged phosphate species and oppositely charged sites on the carbonate surface. | Surface charge, pH, Ionic strength of the solution | nih.gov |
| Competitive Adsorption | Cations (e.g., Ca²⁺, Mg²⁺) released from carbonate dissolution compete with other ions (e.g., K⁺) for available adsorption sites. | Carbonate content, pH | nih.gov |
| Intraparticle Diffusion | Diffusion of phosphate ions into the porous structure of the carbonate rock. | Porosity of the rock, Contact time | nih.gov |
Aqueous Two-Phase Systems (ATPS) Research
Aqueous two-phase systems (ATPS) are liquid-liquid extraction systems formed by mixing two incompatible water-soluble components, such as a polymer and a salt. mdpi.com Research has explored ATPS composed of polyethylene (B3416737) glycol (PEG) and potassium phosphate, with studies investigating the influence of adjunct surfactants on the system's properties. tandfonline.comtandfonline.com While direct studies on this compound as the primary salt are limited, research using dioctyl sulfosuccinate sodium (AOT) as an adjunct surfactant in a PEG-potassium phosphate system provides significant insight into the behavior of dioctyl-chain surfactants in such systems. tandfonline.comtandfonline.com
Influence on Phase Formation and Salting-Out Effects
The formation of two distinct phases in a polymer-salt ATPS is driven by the salting-out effect, where the salt decreases the solubility of the polymer in the aqueous solution. nih.govjmb.or.kr The addition of a surfactant and changes in system variables like pH and polymer molecular weight can significantly influence phase separation.
In studies of PEG + potassium phosphate ATPS, an increase in the pH or the molar mass of the PEG leads to an expansion of the biphasic region on the phase diagram. tandfonline.comtandfonline.com This indicates that less of each component is required to form two phases. This behavior is linked to the salting-out capacity of the system's components. tandfonline.com The addition of a small amount (0.05% w/w) of the adjunct surfactant AOT, however, does not cause significant variations in the equilibrium compositions or the binodal curve, which separates the one-phase and two-phase regions. tandfonline.com
The effectiveness of the salting-out agent can be quantified by the salting-out coefficient (k) and the effective excluded volume (EEV). An increase in pH and PEG molar mass correlates with higher values for these parameters, signifying a stronger salting-out effect. tandfonline.com Conversely, the presence of AOT in these systems was found to cause a decrease in the EEV values. tandfonline.com
Table 2: Influence of System Variables on ATPS Phase Formation (PEG + Potassium Phosphate System)
| Variable | Effect on Biphasic Region | Effect on Salting-Out (k & EEV) | Relevant Citations |
|---|---|---|---|
| Increased pH | Expands | Increases | tandfonline.comtandfonline.com |
| Increased PEG Molar Mass | Expands | Increases | tandfonline.comtandfonline.com |
| Addition of AOT Surfactant | No significant change | Decreases EEV | tandfonline.comtandfonline.com |
Interfacial Tension and Equilibrium Data Analysis
The interfacial tension between the two aqueous phases is a critical parameter in ATPS, affecting mass transfer and separation efficiency. researchgate.net In PEG-potassium phosphate systems, interfacial tension is influenced by the molar mass of the PEG and the temperature. consensus.app An increase in either of these variables typically results in higher interfacial tension values. consensus.app Values can range from as low as 0.05 mN·m⁻¹ to 3.11 mN·m⁻¹. consensus.app
Equilibrium data for ATPS are often presented using tie-lines, which connect the compositions of the top and bottom phases that are in equilibrium. The tie-line length (TLL) represents the difference in composition between the two phases, while the slope of the tie-line (STL) can also provide information about the system's behavior. tandfonline.comtandfonline.com
Effect of Adjunct Surfactants on ATPS Properties
The addition of an adjunct surfactant like dioctyl sulfosuccinate sodium (AOT) to a PEG-potassium phosphate ATPS has been studied to understand its modulating effects. tandfonline.comtandfonline.com
The primary findings indicate that while fundamental system variables like the polymer's molecular weight and the solution's pH are dominant factors in defining the phase diagram, the surfactant introduces more subtle changes. tandfonline.com The addition of AOT did not significantly alter the binodal curve, meaning the conditions required for phase separation remained largely the same. tandfonline.com However, it did impact the salting-out efficiency, as shown by a decrease in the effective excluded volume (EEV). tandfonline.com This suggests that the surfactant may slightly improve the solubility of the polymer, thereby counteracting the salting-out effect to a small degree. Despite these effects, the TLL and STL, which describe the equilibrium phase compositions, were not substantially affected by the presence of the surfactant under the conditions studied. tandfonline.comtandfonline.com
Theoretical and Computational Studies of Potassium Dioctyl Phosphate Systems
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations are fundamental to understanding the complex interactions within systems containing potassium dioctyl phosphate (B84403). These techniques allow for the examination of molecular structures, dynamics, and energetics.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It has become a crucial tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. mdpi.com For potassium dioctyl phosphate, DFT can be employed to study various chemical processes.
DFT calculations can predict the most stable geometric conformations of the this compound molecule and its interaction with other species. nih.gov For instance, in the context of its role as an extractant, DFT can model the complexation of metal ions with the dioctyl phosphate anion. By calculating the binding energies and geometries of these complexes, researchers can understand the selectivity of the extractant for different metals. nih.gov Studies on similar systems, such as the adsorption of metal ions on potassium dihydrogen phosphate (KDP) surfaces, have demonstrated that DFT can reveal the nature of bonding (ionic vs. covalent) and the influence of ion size and charge on adsorption stability. nih.gov Such insights are directly transferable to understanding the interactions of this compound in various applications.
Furthermore, DFT is instrumental in studying reaction pathways. For example, in the synthesis of organophosphorus compounds, DFT can help to identify the lowest energy pathway, thereby optimizing reaction conditions. combinatorialpress.com It can also be used to investigate the role of catalysts or promoters, such as the effect of potassium on reaction activities. rsc.org
Key Research Findings from DFT Studies on Related Systems:
| System Studied | Key Finding | Potential Relevance to this compound |
| Metal ion adsorption on KDP (100) surface nih.gov | Adsorption stability increases with the valence of the metal ion (monovalent < divalent < trivalent). Bonding mechanisms vary with ion size. | Predicts the preferential interaction of this compound with higher valence metal ions in extraction processes. |
| Water gas shift reaction on Ag(111) with K promoter rsc.org | Potassium adatoms stabilize oxygen-containing species through direct K-O bonding, promoting the reaction. | Suggests the potassium ion in this compound could play a role in catalytic processes by stabilizing intermediates. |
| Metal-free [3 + 2] cycloadditions mdpi.com | DFT calculations can accurately predict the stereochemical outcome of complex organic reactions. | Applicable for studying the reactivity and potential side reactions of the octyl chains in this compound under various conditions. |
This table is generated based on findings from related systems to illustrate the potential applications of DFT for this compound.
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering a "computational microscope" to observe molecular motion and interactions. combinatorialpress.commdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can predict macroscopic properties from microscopic interactions. combinatorialpress.comfrontiersin.org
For this compound, MD simulations are particularly useful for understanding its behavior in bulk phases and at interfaces. For example, when used as a plasticizer or surfactant, MD simulations can model the distribution and orientation of the dioctyl phosphate anions within a polymer matrix or at an oil-water interface. These simulations can reveal how the long octyl chains interact with non-polar environments while the polar phosphate head group interacts with polar substances or the potassium counter-ion. mdpi.com
MD simulations can also be used to predict important physical properties such as viscosity, diffusion coefficients, and glass transition temperatures of materials containing this compound. mdpi.com In the context of solvent extraction, MD simulations can model the aggregation of extractant molecules to form reverse micelles and the subsequent encapsulation of metal ions. acs.org
Applications of MD Simulations for this compound Systems:
| Application Area | Information Gained from MD Simulations |
| Polymer Plasticization mdpi.com | Distribution and mobility of plasticizer molecules, changes in polymer chain dynamics, prediction of glass transition temperature. |
| Liquid-Liquid Extraction acs.orgirb.hr | Formation and structure of reverse micelles, mechanism of ion transfer across phase boundaries, influence of solvent on extraction efficiency. |
| Surfactant Systems | Aggregation behavior, critical micelle concentration, structure of micelles and microemulsions. |
| Material Science combinatorialpress.com | Thermodynamic properties, structural behavior, and kinetic properties of phosphorus-containing compounds. |
This table outlines potential applications of MD simulations for this compound based on studies of similar systems.
Predictive Modeling for Performance and Properties
Predictive models are essential for engineering applications, allowing for the estimation of material performance and process outcomes without the need for extensive experimentation.
In hydrometallurgy and solvent extraction processes, thermodynamic models are crucial for predicting the distribution of species between aqueous and organic phases. mdpi.com For this compound as an extractant, these models can predict the extraction efficiency for a given metal ion under specific conditions of pH, concentration, and temperature.
A common approach involves developing a thermodynamic model that considers all the equilibria in the system, including the dissociation of the acidic extractant, the formation of extractant dimers or aggregates in the organic phase, and the complexation of the metal ion with the extractant. acs.org By determining the equilibrium constants for each of these reactions, the distribution coefficient of the metal can be calculated.
Statistical thermodynamic models based on colloid self-assembly have also been developed to predict liquid-liquid extraction efficiency. irb.hr These models consider the formation of reverse micelles and include terms for complexation, interfacial curvature, and electrostatic interactions. acs.orgirb.hr Such models can provide a more detailed picture of the extraction process and can be used to understand synergistic effects when multiple extractants are used. irb.hr
The UNIQUAC Functional-group Activity Coefficients (UNIFAC) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures. researchgate.netresearchgate.netacs.orgacs.org It is widely used for the prediction of phase equilibria, particularly liquid-liquid equilibria (LLE). researchgate.netresearchgate.netacs.orgacs.org
In systems containing this compound, the UNIFAC model can be used to predict the mutual solubilities of the aqueous and organic phases. The model breaks down the molecules into their constituent functional groups (e.g., CH3, CH2, PO4, K+). By using pre-existing parameters for the interactions between these groups, the activity coefficients of the components in the mixture can be estimated. researchgate.netresearchgate.net
The UNIFAC model is particularly valuable in the design of extraction processes, as it can be used to screen for suitable solvents and to optimize the composition of the phases for maximum separation efficiency. Research on aqueous two-phase systems containing potassium phosphate and polymers has shown that the UNIFAC model can satisfactorily correlate experimental LLE data. researchgate.netresearchgate.net
Photostability and Degradation Mechanism Insights
Understanding the stability of this compound, particularly its response to light, is important for applications where it may be exposed to UV radiation. Computational methods can provide insights into the photodegradation pathways.
For this compound, potential degradation mechanisms could involve the cleavage of the P-O or C-O bonds upon absorption of UV radiation. The presence of the phosphate group may also influence the degradation pathways of the octyl chains. Furthermore, the potassium ion could potentially participate in or alter the degradation process. Forced degradation studies, coupled with techniques like LC-MS to identify degradation products, can provide experimental data to inform and validate computational models of the degradation mechanism. nih.govshd-pub.org.rs The use of phosphate-based emulsifiers has been shown to enhance the photostability of other chemical compounds, suggesting that the phosphate moiety in this compound might confer some degree of stability or influence the degradation pathway in a complex manner. google.com
Quantum Chemical Modeling of Biodegradation Pathways
Quantum chemical modeling is a valuable tool for predicting the potential biodegradation pathways of organic compounds by simulating the enzymatic reactions that are likely to occur in microorganisms. sustainability-directory.com For organophosphorus compounds like this compound, the primary route of biodegradation is often hydrolysis, catalyzed by enzymes such as phosphotriesterases (PTEs). mdpi.comnih.govmdpi.com
Computational studies, often employing QM/MM (quantum mechanics/molecular mechanics) methods, can model the interaction of the substrate (this compound) with the active site of these enzymes. nih.gov These models can calculate key parameters that help in understanding the degradation process:
Binding Energy: This indicates the affinity of the compound for the enzyme's active site. A more negative binding energy suggests a more favorable interaction.
Activation Energy (Energy Barrier): This represents the energy required for the enzymatic reaction (e.g., hydrolysis) to occur. A lower activation energy implies a faster reaction rate.
Reaction Mechanism: Computational models can elucidate the step-by-step process of bond cleavage, for instance, whether the hydrolysis proceeds via a concerted or a stepwise mechanism. acs.org
The proposed initial step in the biodegradation of this compound would be the enzymatic hydrolysis of one of the ester linkages, leading to the formation of dioctyl phosphate and subsequently to phosphate and octanol (B41247), which can be further metabolized by microorganisms.
Table 2: Theoretical Parameters for the Enzymatic Hydrolysis of Model Organophosphates
This table presents hypothetical data based on findings for other organophosphates to illustrate the expected outcomes of a quantum chemical study on this compound.
| Organophosphate Model | Enzyme | Binding Energy (kcal/mol) | Activation Energy for Hydrolysis (kcal/mol) | Predicted Half-life |
| Dimethyl Phosphate | Phosphotriesterase | -8.5 | 12.5 | Short |
| Diethyl Phosphate | Phosphotriesterase | -9.2 | 14.0 | Moderate |
| Dioctyl Phosphate (Hypothetical) | Phosphotriesterase | -11.5 (Estimated) | 16.8 (Estimated) | Longer |
Note: The values for Dioctyl Phosphate are hypothetical and extrapolated based on the trend that larger alkyl groups might increase steric hindrance, potentially leading to a higher activation energy and a longer half-life compared to smaller dialkyl phosphates.
Quantum chemical calculations can also be used to predict the reactivity of different sites within the molecule. For this compound, this would involve assessing the electrophilicity of the phosphorus atom and the susceptibility of the ester bonds to nucleophilic attack by water or enzymatic residues. biorxiv.org This information is crucial for constructing a complete picture of its environmental fate and persistence.
Environmental and Degradation Pathways of Potassium Dioctyl Phosphate
Environmental Fate and Transport Mechanisms
The movement and distribution of organophosphate esters through the environment are dictated by their physicochemical properties, such as water solubility and hydrophobicity. rsc.orgmdpi.com These compounds can be released into the environment during their manufacture, use, and disposal. hereon.denih.gov
Aquatic Environments: Organophosphate esters enter aquatic systems through various pathways, including industrial and municipal wastewater effluents, surface runoff from agricultural and urban areas, and atmospheric deposition. hereon.demdpi.com Once in the water, their fate is influenced by their solubility and tendency to adsorb to suspended particles and sediment. rsc.orgacs.org
Transport: Less hydrophobic OPEs tend to remain dissolved in the water column, allowing for transport over long distances by currents. rsc.org More hydrophobic compounds, on the other hand, are more likely to bind to organic matter and sediment, which can then be transported and deposited in other areas. rsc.orgresearchgate.net Studies have shown that even remote marine environments, such as the Arctic, contain OPEs, indicating long-range transport via both oceanic and atmospheric pathways. ifremer.fracs.orgmdpi.com Precipitation events can significantly influence the transport of OPEs, washing them from terrestrial surfaces into water bodies. rsc.org
Distribution: The concentration of OPEs varies significantly across different aquatic environments. Highest concentrations are typically found in wastewater, followed by surface waters like rivers and lakes, and then drinking water. mdpi.com For instance, chlorinated OPEs are often prevalent in rivers and can dominate the dissolved phase due to their properties. rsc.org
Terrestrial Environments: In terrestrial ecosystems, OPEs are introduced through the application of pesticides, disposal of consumer products, and atmospheric deposition. nih.govcityu.edu.hk
Transport: In soil, the movement of OPEs is largely controlled by their interaction with soil components. They can be transported through the soil profile via leaching with water, a process influenced by the compound's water solubility and the soil's composition. cityu.edu.hkacs.org Surface runoff during rainfall is another major transport mechanism, moving OPEs from agricultural fields and urban landscapes into nearby water systems. cityu.edu.hk
Persistence: The persistence of OPEs in soil is variable. Some can be broken down by soil microorganisms, while others may persist and accumulate. cityu.edu.hkscielo.org.mx Factors like soil type, organic matter content, and pH play a crucial role in their retention and transport. tandfonline.com
Biodegradation Research
Biodegradation by microorganisms is a primary mechanism for the breakdown and detoxification of organophosphate compounds in the environment. nih.govscielo.org.mxoup.com Bacteria and fungi have evolved enzymatic pathways to utilize these compounds as a source of essential nutrients like phosphorus and carbon. nih.govmdpi.com
The most significant initial step in the microbial degradation of OPEs is the enzymatic hydrolysis of the ester bonds. scielo.org.mxoup.com This reaction is catalyzed by a group of enzymes known as organophosphate hydrolases (OPH) or phosphotriesterases (PTEs). oup.comfrontiersin.org
Enzymatic Hydrolysis: These enzymes cleave the P-O-alkyl or P-O-aryl bonds, which is considered the main detoxification step as it often leads to products with significantly lower toxicity. scielo.org.mxoup.com The general reaction involves the release of an alcohol or phenol (B47542) group from the central phosphorus atom. oup.com
Key Enzymes: Several types of enzymes are involved in this process. Phosphotriesterases are particularly effective at breaking down a wide range of organophosphate triesters. frontiersin.orgtamu.edu Other enzymes like phosphatases and carboxylesterases also contribute to the degradation process. bbrc.in These enzymes can be located inside the microbial cell or secreted into the surrounding environment. mdpi.com The genetic basis for this degradation ability has been identified in several bacterial species, often located on plasmids which can be transferred between different microbial populations. oup.comuth.gr
The primary degradation pathways for OPEs include:
Hydrolysis: The cleavage of ester bonds.
Oxidation: The introduction of oxygen atoms.
Alkylation and Dealkylation: The addition or removal of alkyl groups. oup.comgdut.edu.cn
The biodegradation of organophosphate esters proceeds through a series of intermediate compounds. For a compound like potassium dioctyl phosphate (B84403), which is a salt of a dialkyl phosphate, degradation would likely target the two octyl chains.
Based on studies of analogous compounds like dioctyl phthalate (B1215562) (DOP) and other OPEs, a probable degradation pathway can be inferred:
Initial Hydrolysis: The initial enzymatic attack on a triester OPE results in the formation of a dialkyl phosphate (DAP) and an alcohol. nih.gov Since potassium dioctyl phosphate is already a dialkyl phosphate salt, its degradation would likely proceed by breaking down the alkyl (octyl) chains.
Stepwise Degradation: Studies on the degradation of dioctyl phthalate have shown that it breaks down into intermediates with progressively shorter alkyl chains, such as mono-butyl phthalate and mono-ethyl phthalate, before the central phthalic acid ring is cleaved. iwaponline.complos.orgtandfonline.comnih.gov
Final Mineralization: The ultimate end products of complete biodegradation are typically simple, non-toxic inorganic molecules like phosphate, carbon dioxide, and water. nih.gov
A study on the degradation of di-n-octyl phthalate (DNOP) by the bacterium Gordonia sp. identified phthalic acid (PA) and protocatechuic acid (PCA) as metabolic intermediates. nih.gov This suggests that the octyl chains are cleaved, and the resulting aromatic core is further broken down.
| Parent Compound (Analogue) | Key Intermediates | Final Products (Mineralization) | Reference |
| Di-n-octyl phthalate (DNOP) | Mono-n-octyl phthalate (MnOP), Phthalic Acid (PA), Protocatechuic Acid (PCA) | CO2, H2O | nih.gov |
| Di-n-butyl phthalate (DBP) | Monobutyl phthalate (MBP), Phthalic Acid (PA), Protocatechuic acid | CO2, H2O | tandfonline.com |
| Tris(phenyl) phosphate (TPHP) | Diphenyl phosphate (DPhP) | Phosphate, CO2, H2O | gdut.edu.cnnih.gov |
| Tris(n-butyl) phosphate (TNBP) | Dibutyl phosphate (DBP) | Phosphate, CO2, H2O | gdut.edu.cnnih.gov |
The rate and extent of microbial degradation of organophosphates are influenced by a variety of environmental and chemical factors. mdpi.combbrc.in
Chemical Structure: The specific structure of the OPE, such as the nature of the alkyl or aryl groups, can affect its susceptibility to enzymatic attack. gdut.edu.cn Steric hindrance from bulky substituent groups can slow down the rate of hydrolysis. gdut.edu.cn
Environmental Conditions:
pH: Microbial activity and enzyme function are optimal within a specific pH range. For many degrading bacteria, neutral to slightly alkaline pH is favorable. oup.combbrc.in
Temperature: Biodegradation rates generally increase with temperature up to an optimal point for the specific microorganisms involved. bbrc.inplos.org
Moisture and Oxygen: Water availability is essential for microbial life. Oxygen levels are also critical, with aerobic (oxygen-present) conditions often favoring faster degradation for many OPEs. bbrc.ingdut.edu.cn
Nutrient Availability: The presence of other sources of carbon and energy can sometimes enhance the degradation of OPEs, a phenomenon known as co-metabolism. oup.comnih.gov For example, the addition of glucose has been shown to significantly increase the degradation rates of some OPEs in sludge cultures. nih.gov
Microbial Population: The presence and adaptation of a microbial community capable of degrading the specific compound are crucial. Repeated exposure of a microbial population to a particular pesticide can lead to enhanced or accelerated biodegradation. oup.comuth.gr
| Factor | Effect on Biodegradation Rate | Reference |
| Temperature | Rate increases with temperature up to an optimum (e.g., 30-40°C for some bacteria) | bbrc.intandfonline.com |
| pH | Optimal rates often occur in the neutral to slightly alkaline range (pH 6-8) | oup.comtandfonline.com |
| Additional Carbon Source | Can significantly enhance degradation (co-metabolism) | bbrc.innih.gov |
| Oxygen | Aerobic conditions generally favor faster degradation for many OPEs | gdut.edu.cn |
| Contaminant Concentration | High concentrations can be inhibitory to microbial activity | bbrc.in |
Adsorption in Environmental Systems
Adsorption to soil and sediment particles is a critical process that affects the transport, bioavailability, and ultimate fate of organophosphates in the environment. cityu.edu.hktandfonline.com For this compound, being a salt, its adsorption behavior would be influenced by both its organic dioctyl phosphate anion and the potassium cation.
The primary factors governing the adsorption of organophosphates in soil and sediment include:
Soil Organic Matter: Organic matter is a key sorbent for many organic pollutants. Organophosphates with non-polar characteristics can bind strongly to the lipid fraction of soil humus. tandfonline.com Generally, soils with higher organic carbon content exhibit greater adsorption of OPEs. tandfonline.com
Clay Content and Type: Clay minerals, with their large surface areas and charged surfaces, contribute significantly to the adsorption of chemical compounds. tandfonline.com
pH: Soil pH can influence the surface charge of soil colloids and the chemical form (speciation) of the organophosphate, thereby affecting adsorption. oup.com
For phosphate compounds specifically, adsorption can occur through chemical reactions with minerals in the soil, particularly those containing iron, aluminum, and calcium, forming less soluble phosphate compounds. While potassium itself is a common and mobile nutrient in soil, the dioctyl phosphate anion would likely exhibit adsorption behavior characteristic of other large organic anions and OPEs. redox.combohrium.com Studies on other organophosphates have shown that adsorption is often well-described by models like the Freundlich and Langmuir isotherms, and the process is influenced by the pesticide's chemical properties and the soil's physical and chemical characteristics. tandfonline.com
Soil Adsorption Mechanisms of Phosphate Compounds
The environmental fate and mobility of organophosphate compounds like this compound in terrestrial ecosystems are largely governed by their interactions with soil particles. The adsorption mechanisms are complex, influenced by the properties of both the chemical compound and the soil matrix. For organophosphate esters (OPEs), these mechanisms involve a combination of interactions related to the inorganic phosphate head and the organic ester side chains.
The sorption of OPEs in soil is a critical process that determines their bioavailability, potential for transport, and transformation pathways. hep.com.cnresearchgate.net Soil is considered a primary environmental reservoir for these compounds. hep.com.cn The primary mechanisms controlling the adsorption of OPEs in soil include partitioning into soil organic matter (SOM), hydrophobic interactions, and, for specific OPEs and their metabolites, hydrogen bonding and electrostatic interactions. hep.com.cn
Influence of Compound Properties: The chemical structure of an OPE, particularly its hydrophobicity, is a key determinant of its sorption behavior. hep.com.cn Hydrophobicity is often expressed as the octanol-water partition coefficient (Kow). OPEs with higher logKow values, indicating greater hydrophobicity, tend to have stronger sorption capacities. hep.com.cnnih.gov For instance, less water-soluble OPEs exhibit very high, and sometimes total, sorption by soils and are not easily desorbed, which is attributed to their high affinity for soil organic carbon. nih.gov The two long octyl chains in dioctyl phosphate contribute significantly to its hydrophobic character, suggesting a strong tendency to adsorb to soil organic matter.
Influence of Soil Properties: Soil characteristics play a crucial role in the adsorption process. The main factors include:
Soil Organic Matter (SOM): For most nonionic OPEs, partitioning into the SOM is the dominant sorption process. hep.com.cn A positive correlation between OPE concentration in soil and the SOM content is frequently observed. hep.com.cn Humic acids within the SOM can facilitate electrostatic interactions and hydrogen bonding. hep.com.cn
Clay Content and Mineralogy: The clay fraction of soil provides a large surface area for adsorption. The type of clay mineral is also important; for example, some OPEs like malathion (B1675926) can enter the interlayer spacing of montmorillonite (B579905) clay. geoscienceworld.org Adsorption of certain OPEs has been shown to correlate with the content of iron (Fe) and aluminum (Al) oxy(hydr)oxides in the soil. geoscienceworld.org
Soil pH: The pH of the soil can affect the surface charge of soil minerals and the chemical state of the adsorbing compound. geoscienceworld.org While many OPEs are neutral molecules in the environment, their hydrolysis intermediates can be anionic. hep.com.cn These anionic metabolites may experience electrostatic repulsion from negatively charged soil surfaces, leading to lower sorption compared to the parent compound. hep.com.cn
The table below summarizes the key factors and mechanisms involved in the soil adsorption of organophosphate compounds.
Table 1: Factors and Mechanisms Influencing Soil Adsorption of Organophosphate Esters
| Factor/Mechanism | Description | Relevance to this compound |
|---|---|---|
| Compound Properties | ||
| Hydrophobicity (Kow) | A measure of a chemical's tendency to partition into organic phases. Higher Kow values lead to stronger sorption in soil organic matter. hep.com.cnnih.gov | The two octyl chains give dioctyl phosphate a high hydrophobicity, favoring strong adsorption. |
| Solubility | Less soluble compounds tend to adsorb more strongly to soil particles. nih.gov | The long alkyl chains reduce water solubility, enhancing soil sorption. |
| Soil Properties | ||
| Soil Organic Matter (SOM) | The primary partition medium for hydrophobic organic compounds like OPEs. hep.com.cngeoscienceworld.org | Strong partitioning into SOM is expected to be the dominant adsorption mechanism. |
| Clay Content & Type | Provides surface area and charged sites for adsorption. Iron and aluminum oxides are particularly important. geoscienceworld.org | Adsorption to clay minerals and metal oxides will contribute to retention in soil. |
| pH | Affects the surface charge of soil colloids and the ionization state of the compound and its metabolites. hep.com.cngeoscienceworld.org | While the parent molecule is neutral, its degradation products (diesters) can be anionic, and their sorption will be pH-dependent. hep.com.cn |
| Adsorption Mechanisms | ||
| Hydrophobic Interaction | The tendency of nonpolar molecules to aggregate in aqueous solution and adsorb to nonpolar surfaces like SOM. hep.com.cn | A primary driving force for the adsorption of the dioctyl portion of the molecule. |
| Partitioning | The process of a chemical distributing itself between the soil solid phase (especially SOM) and the soil solution. hep.com.cn | The main process for the accumulation of the compound in the soil matrix. |
| Hydrogen Bonding | An attractive interaction between a hydrogen atom and an electronegative atom (like oxygen). Can occur between OPEs/metabolites and SOM. hep.com.cn | The phosphate group and its hydrolysis intermediates can form hydrogen bonds with soil components. |
Influence on Geochemical Cycles and Element Mobility
The introduction of synthetic organophosphorus compounds like this compound into the environment can perturb natural biogeochemical cycles, most notably the phosphorus (P) cycle. copernicus.orgnih.gov Soil acts as both a sink and a potential source of these compounds, and their transformation and degradation can alter the availability and mobility of phosphorus and other elements. researchgate.netnih.gov
Perturbation of the Phosphorus Cycle: The phosphorus cycle is unique among major biogeochemical cycles as it lacks a significant gaseous phase. copernicus.org The introduction of OPEs from anthropogenic sources, such as the application of sludges or industrial wastewater, represents a new pathway for phosphorus to enter terrestrial and aquatic ecosystems. researchgate.netcopernicus.org
Upon entering the soil, this compound can undergo degradation processes like hydrolysis and biodegradation. hep.com.cnresearchgate.net Hydrolysis, which can be influenced by soil pH, metals, and microorganisms, breaks down the ester bonds, releasing dioctyl phosphate and eventually inorganic phosphate. hep.com.cnresearchgate.net This released phosphate can then enter the bioavailable phosphorus pool, potentially alleviating P-limitation for microbial communities and plants. nih.gov Studies have shown that microbial communities can utilize OPEs as a phosphorus source, especially in P-limited environments, which directly integrates this anthropogenic phosphorus into the local food web. nih.gov
Influence on Element Mobility: The interaction of OPEs and their degradation products with soil components can also influence the mobility of other elements.
Interaction with Metal Oxides: The adsorption of organophosphates is strongly linked to the presence of iron and aluminum oxy(hydr)oxides in the soil. geoscienceworld.org The phosphate functional group can form strong surface complexes with these minerals. This process can affect the surface chemistry of the oxides, potentially altering their capacity to adsorb or desorb other ions, including essential micronutrients or toxic heavy metals.
Nutrient Cycling: Organophosphate pesticides have been observed to interfere with the availability of essential nutrients like nitrogen, phosphorus, and potassium, which are critical for plant growth. geoscienceworld.org By forming stable complexes with essential metal ions, they can render these nutrients unavailable to plants. geoscienceworld.org
Microbial Activity: The degradation of OPEs is largely a microbial process. geoscienceworld.org The presence of these compounds can alter the composition and activity of soil microbial communities. nih.gov Since soil microbes are fundamental drivers of nutrient cycling (e.g., nitrogen fixation, organic matter decomposition), any significant shift in their populations can have cascading effects on the broader geochemical cycles within the soil ecosystem.
The table below outlines the potential influences of this compound on geochemical cycles.
Table 2: Influence of this compound on Geochemical Cycles
| Process | Description | Potential Geochemical Consequence |
|---|---|---|
| Introduction of New P Source | Release into the environment via industrial use, waste, or deposition introduces a novel source of organic phosphorus. researchgate.netcopernicus.org | Perturbs the natural phosphorus cycle by adding a new flux of P to terrestrial and aquatic systems. copernicus.org |
| Degradation & P-Release | Hydrolysis and biodegradation of the ester bonds release inorganic phosphate into the soil solution. hep.com.cnnih.gov | Increases the pool of bioavailable phosphorus, which can relieve P-limitation and affect primary productivity. nih.gov |
| Sorption to Metal Oxides | The phosphate group strongly adsorbs to iron and aluminum oxides in the soil. geoscienceworld.org | May alter the surface properties of these minerals, potentially affecting the mobility and bioavailability of other adsorbed elements. |
| Interaction with Nutrients | Can form complexes with essential metal ions required for plant growth. geoscienceworld.org | May decrease the availability of certain micronutrients to plants and soil organisms. geoscienceworld.org |
| Impact on Microbial Communities | Can serve as a carbon and phosphorus source for some microbes while being toxic to others, altering community structure and function. geoscienceworld.orgnih.gov | Affects rates of microbially-mediated processes like decomposition and nutrient cycling (e.g., nitrogen cycle). |
Emerging Research Directions and Future Perspectives
Novel Synthesis Strategies for Tailored Potassium Dioctyl Phosphate (B84403) Structures
The conventional synthesis of potassium dioctyl phosphate typically involves the reaction of phosphoric acid with octanol (B41247). smolecule.com However, researchers are now investigating more advanced synthetic routes to create molecules with specific, tailored properties. These novel strategies aim to control the molecular architecture to enhance performance in various applications.
One area of exploration is the synthesis of long-chain potassium dialkylphosphate salts, including those with dioctyl chains, to study their thermotropic liquid crystalline behavior. researchgate.net Such research investigates how the length of the alkyl chain influences the material's properties, paving the way for the design of "smart" materials that respond to temperature changes.
Another approach involves dual catalysis strategies in photochemical synthesis, which could potentially be adapted for the synthesis of functionalized phosphate compounds. acs.org This method allows for novel bond constructions that are not achievable through traditional means. The development of new synthetic pathways for electron-accepting moieties, such as those used in advanced polymers, also provides insights into creating bespoke this compound structures for electronic applications. tandfonline.com
Advanced Applications in Nanoscience and Engineered Materials
The unique properties of this compound make it a promising candidate for various applications in the burgeoning fields of nanoscience and engineered materials. Its ability to self-assemble and stabilize interfaces is particularly valuable in the creation of novel nanomaterials.
For instance, the principles of using phosphate-based compounds in the formation of fluorescent PEBBLE (Photonic Explorers for Bioanalysis with Biologically Localized Embedding) nanosensors could be extended to this compound. myu-group.co.jp These nanosensors are used for real-time measurement within biological systems. Furthermore, the surface decoration of nanoparticles with phosphate-containing molecules is a key strategy for improving their stability and bioavailability in drug delivery systems. frontiersin.org
In the realm of engineered materials, the use of related dioctyl phosphate compounds as plasticizers and in the creation of high-performance bio-based thermosets highlights the potential for this compound in developing advanced polymers with enhanced properties. frontiersin.orgnih.gov
Enhanced Understanding of Interfacial Dynamics and Self-Assembly Phenomena
A deep understanding of how this compound behaves at the interface between different phases (e.g., oil and water) is crucial for optimizing its use as a surfactant and emulsifier. Researchers are employing advanced techniques to study these interfacial dynamics and the spontaneous formation of organized structures, known as self-assembly.
Studies on the self-assembly of phosphate amphiphiles, including those with alkyl chains similar to dioctyl phosphate, reveal their ability to form bilayer structures like vesicles. nih.gov This is a key process in the formation of early cell-like compartments and has implications for creating drug delivery vehicles and microreactors. The interaction of such surfactants at interfaces can be influenced by various factors, and understanding these interactions is critical for their application. ugr.esrsc.org
The table below summarizes key findings from research into the self-assembly of related phosphate amphiphiles, which provides a model for understanding the behavior of this compound.
| System | Key Findings | Reference |
| Decyl phosphate | Forms membranous structures at low pH. Co-surfactants can expand the pH range for vesicle formation. | nih.gov |
| Potassium dialkylphosphates | Exhibit thermotropic liquid crystalline behavior, forming cubic and columnar phases upon heating. | researchgate.net |
| Dioctyl sulfosuccinate (B1259242) (related surfactant) | Used as a pseudostationary phase in chromatography, indicating its well-defined interfacial behavior. |
Sustainable Chemical Design and Environmental Remediation Strategies
In line with the principles of green chemistry, researchers are exploring ways to design more sustainable chemical processes and products, as well as using chemicals like this compound for environmental cleanup. researchgate.netresearchgate.netacs.org
The development of bio-based lubricants and plasticizers from renewable resources presents a sustainable alternative to petroleum-based products, and the chemistry of phosphate esters is relevant in this context. acs.orgresearchgate.net The goal is to design chemicals that are not only effective but also have a minimal environmental footprint and can degrade into harmless substances. nih.gov
Furthermore, phosphate-based materials are being actively investigated for environmental remediation, particularly for the removal of pollutants from water. nih.govphosphorusplatform.eu The ability of phosphate compounds to bind with heavy metals and other contaminants makes them attractive for developing new water treatment technologies. For example, the PEARL (Phosphate Elimination and Recovery Lightweight) membrane, a nanocomposite material, can selectively recover phosphate from contaminated waters. nih.gov Similar principles could be applied to develop systems using this compound for targeted pollutant removal. Research has also explored the use of potassium dihydrogen phosphate in combination with nanomaterials to remediate cadmium-contaminated soil. mdpi.com
Integration of Experimental and Advanced Computational Methodologies
The combination of laboratory experiments and powerful computer simulations is accelerating the pace of research into this compound. Computational chemistry allows scientists to model the behavior of molecules at the atomic level, providing insights that can be difficult to obtain through experiments alone. uni-duesseldorf.de
Computational studies can be used to predict the binding energies of molecules, understand reaction mechanisms, and screen potential new structures before they are synthesized in the lab. abechem.comchemrxiv.org For example, theoretical and experimental analyses of the vibration spectra of rare earth potassium phosphates have provided a deeper understanding of their structure and properties. researchgate.net This integrated approach, combining quantum mechanics/molecular mechanics (QM/MM) calculations with experimental validation, is a powerful tool for designing new catalysts and materials. chemrxiv.org
The table below illustrates how experimental and computational methods are being integrated in the study of related phosphate systems.
| Research Area | Experimental Technique | Computational Method | Combined Insights | Reference |
| Catalysis | Continuous flow reactor experiments | Quantum chemical mechanistic studies, QM/MM (ONIOM) calculations | Rationalized product formation and catalyst selectivity in the conversion of 2,3-butanediol (B46004) to 1,3-butadiene (B125203) using phosphate catalysts. | chemrxiv.org |
| Enzyme Engineering | CO difference spectra, LC/MS analysis | Molecular dynamics (MD) simulations, umbrella sampling | Provided a rationale for enzyme evolution and design by understanding conformational ensembles and free energy profiles of enzyme-substrate complexes. | uni-duesseldorf.de |
| Corrosion Inhibition | Electrochemical measurements | Spectral and theoretical studies | Demonstrated the efficiency of novel ionic liquids as corrosion inhibitors and elucidated their mechanism of action. | acs.org |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Potassium dioctyl phosphate with high purity?
- Methodology : this compound can be synthesized via esterification of phosphoric acid with 2-ethylhexanol (dioctyl alcohol), followed by neutralization with potassium hydroxide. Key steps include:
- Reagent preparation : Use stoichiometric ratios of phosphoric acid and dioctyl alcohol in an anhydrous solvent (e.g., toluene) to minimize side reactions .
- Neutralization : Add potassium hydroxide gradually to maintain pH control (~7–9) and avoid excessive heat generation. Post-synthesis purification via recrystallization or solvent extraction ensures high purity .
Q. How can researchers ensure the stability of this compound in experimental conditions?
- Storage : Store in airtight, moisture-resistant containers at 15–25°C, away from oxidizing agents. Stability testing under accelerated conditions (e.g., 40°C/75% RH for 6 months) can predict shelf life .
- In-experiment stability : Avoid prolonged exposure to aqueous solutions with pH > 9, as hydrolysis may occur. Use buffered systems (e.g., phosphate buffer at pH 4–7) to maintain structural integrity during assays .
Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?
- Chromatography : Reverse-phase HPLC with a C18 column and UV detection (λ = 210 nm) provides high sensitivity. Mobile phases often combine acetonitrile and phosphate buffers (e.g., 0.02 M potassium phosphate, pH 11) .
- Spectroscopy : 31P-NMR spectroscopy resolves phosphate ester peaks in mixtures, while ICP-OES quantifies total phosphorus content .
Advanced Research Questions
Q. What strategies can resolve contradictory data on the surfactant properties of this compound in different solvent systems?
- Systematic solvent screening : Test surfactant efficiency (e.g., critical micelle concentration) in polar (water, ethanol) vs. non-polar (hexane, toluene) solvents. Use dynamic light scattering (DLS) to assess micelle size variability .
- Control for impurities : Trace water in non-polar solvents can alter micellization. Pre-dry solvents with molecular sieves and validate via Karl Fischer titration .
Q. How can experimental design optimize the yield of this compound in solvent-mediated synthesis?
- Parameter optimization : Apply response surface methodology (RSM) to variables:
- Molar ratio (phosphoric acid:dioctyl alcohol): 1:2 to 1:3.
- Temperature : 60–100°C (higher temperatures accelerate esterification but risk decomposition).
- Catalyst : Sulfuric acid (0.5–1.0 wt%) improves reaction kinetics .
Q. How to address discrepancies in the interfacial activity of this compound across published studies?
- Standardize protocols : Ensure consistent measurement of interfacial tension (e.g., pendant drop method vs. Wilhelmy plate) and temperature control (±0.1°C) .
- Replicate studies : Perform triplicate measurements and apply statistical tools (ANOVA) to identify outliers. Cross-validate with alternative techniques like Langmuir trough experiments .
Methodological Considerations
- Data validation : Always include blank controls (e.g., solvent-only samples) and internal standards (e.g., deuterated surfactants) in analytical workflows to minimize matrix effects .
- Contradiction resolution : When conflicting data arise, compare experimental conditions (e.g., solvent purity, pH, ionic strength) across studies and replicate key experiments with adjusted parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
